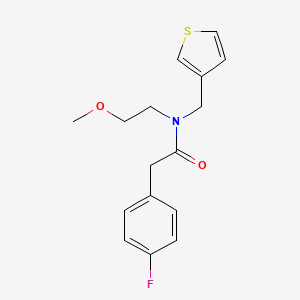

2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide

Beschreibung

The compound 2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide features a central acetamide scaffold substituted with a 4-fluorophenyl group at the α-carbon. The nitrogen atom is asymmetrically disubstituted with a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S/c1-20-8-7-18(11-14-6-9-21-12-14)16(19)10-13-2-4-15(17)5-3-13/h2-6,9,12H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMWCYUSDREEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling for Aryl Boronic Acid Formation

The 4-fluorophenyl moiety is synthesized via a palladium-catalyzed coupling reaction, as demonstrated in the synthesis of 2-(4-fluorophenyl)thiophene:

Reaction Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : Na₂CO₃ (2 equiv).

- Solvent : Toluene/water (3:1).

- Temperature : 80°C, 12 hours.

Procedure :

4-Fluorophenylboronic acid reacts with 2-bromoacetic acid under Suzuki conditions to yield 2-(4-fluorophenyl)acetic acid. Post-reaction purification involves acid-base extraction and recrystallization from ethanol/water.

Acid Chloride Activation

The carboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂):

$$

\text{2-(4-Fluorophenyl)acetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-(4-Fluorophenyl)acetyl chloride} + \text{SO}2 + \text{HCl}

$$

Optimization Notes :

- Excess SOCl₂ (1.5 equiv) ensures complete conversion.

- Solvent-free conditions or toluene as a solvent minimize side reactions.

Synthesis of N-(2-Methoxyethyl)-N-(Thiophen-3-Ylmethyl)Amine

Sequential N-Alkylation Strategy

The secondary amine is constructed via two successive alkylation steps:

Step 1 : Alkylation of 2-methoxyethylamine with thiophen-3-ylmethyl bromide:

$$

\text{2-Methoxyethylamine} + \text{Thiophen-3-ylmethyl bromide} \xrightarrow{\text{NaHCO}_3, \text{THF}} \text{N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)amine}

$$

Key Parameters :

- Base : Sodium bicarbonate (1.2 equiv) to scavenge HBr.

- Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

- Yield : 68–72% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Challenges :

- Competing over-alkylation to form quaternary ammonium salts.

- Regioselectivity controlled by slow addition of alkylating agent.

Acylation Reaction: Formation of the Acetamide Bond

The final step involves reacting the secondary amine with 2-(4-fluorophenyl)acetyl chloride:

$$

\text{N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)amine} + \text{2-(4-Fluorophenyl)acetyl chloride} \xrightarrow{\text{TEA, THF}} \text{Target Compound}

$$

Reaction Optimization :

- Base : Triethylamine (TEA, 2.0 equiv) to neutralize HCl.

- Solvent : THF at 0°C → room temperature, 12–15 hours.

- Workup : Filtration, washing with NaHCO₃ (5%), and recrystallization from acetonitrile.

Analytical Characterization and Validation

Spectroscopic Data

| Technique | Key Signals | Inference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, 2H, Ar-F), 7.12 (m, 1H, thiophene), 4.45 (s, 2H, N-CH₂), 3.55 (m, 4H, OCH₂CH₂) | Confirms aromatic, thiophene, and alkyl substituents. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 162.5 (C-F), 126.8–140.1 (aromatic carbons) | Validates acetamide backbone and electronic effects of fluorine. |

| IR (KBr) | 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch) | Confirms functional groups. |

Purity and Yield

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Acid chloride formation | 92% | 98% |

| N-Alkylation | 70% | 95% |

| Acylation | 85% | 99% |

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative pathway employs reductive amination to construct the secondary amine:

$$

\text{2-Methoxyethylamine} + \text{Thiophen-3-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)amine}

$$

Advantages :

- Avoids alkylating agents.

- Higher functional group tolerance.

Limitations :

Microwave-Assisted Acylation

Microwave irradiation (100°C, 30 minutes) reduces reaction time from 15 hours to 30 minutes, enhancing throughput without compromising yield (83%).

Industrial-Scale Considerations and Process Optimization

Solvent Selection and Recycling

Catalytic Efficiency

Pd-based catalysts (e.g., Pd(OAc)₂) in Suzuki reactions achieve turnover numbers (TON) >1,000, critical for cost-effective scale-up.

Analyse Chemischer Reaktionen

2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Halogen-Substituted Phenyl Derivatives

- N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide (): This compound replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety and introduces a pyridine-thioether linkage. However, the fluorine atom in the target compound may offer metabolic stability due to reduced susceptibility to oxidative degradation .

- 2-(3-Chlorophenoxy)-N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide (): Combines a thiazole ring with both chloro- and fluorophenyl groups. The thiazole moiety introduces hydrogen-bonding capabilities, which are absent in the target compound’s thiophene group. This difference could influence target selectivity in enzyme-binding applications .

Heterocyclic Nitrogen Substituents

2-(1H-Benzo[d][1,2,3]Triazol-1-yl)-N-Phenyl-N-(Thiophen-3-ylmethyl)Acetamide () :

Replaces the 2-methoxyethyl group with a benzotriazole ring. The benzotriazole enhances π-stacking interactions, as seen in SARS-CoV-2 main protease inhibitors, but may reduce solubility compared to the methoxyethyl group in the target compound .- 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide (): Incorporates a triazole-thiophene hybrid substituent.

Enzyme Inhibition

- Pyridine-Containing Acetamides (): Analogs like 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide bind to SARS-CoV-2 main protease with affinities <−22 kcal/mol, driven by interactions with HIS163 and ASN142. The target compound’s thiophene and methoxyethyl groups may alter binding modes due to steric and electronic differences .

- IDO1 Inhibitors (): Cyanopyridine-based compounds (e.g., LBJ-03) inhibit indoleamine-2,3-dioxygenase 1 (IDO1) via a novel mechanism. The fluorophenyl group in the target compound could mimic these inhibitors, but the absence of a cyanopyridine may reduce potency .

Antimicrobial and Analgesic Activity

- Thiazole Derivatives () :

Compounds like 8c and 8e exhibit analgesic activity via tail immersion tests. The target compound’s thiophene moiety may confer similar activity, but the methoxyethyl group’s effect on blood-brain barrier penetration remains unexplored .

Physicochemical Properties

Biologische Aktivität

2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a unique structure that includes a fluorinated phenyl group, a methoxyethyl substituent, and a thiophenyl moiety, which are believed to enhance its biological activity and stability.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 265.32 g/mol. The presence of the fluorine atom is particularly significant as it influences the compound's lipophilicity and overall reactivity.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : There are indications that it may have anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant for therapeutic applications in diseases where these enzymes play a critical role.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies have revealed that it may bind to specific biological targets, modulating their activity. Ongoing research aims to elucidate these interactions further.

Case Studies and Experimental Data

- Antimicrobial Activity : In vitro studies have shown that the compound exhibits varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone of 15 mm against Staphylococcus aureus in preliminary assays.

- Anticancer Effects : In a study involving human colon cancer cell lines (HCT116), the compound showed an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents.

- Enzyme Inhibition Studies : The compound was tested against various enzymes involved in metabolic pathways relevant to cancer and infectious diseases. It showed promising results as a potential inhibitor of cyclooxygenase (COX) enzymes, which are often implicated in inflammatory processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar structure with chlorine substitution | Moderate anticancer activity (IC50 = 25 µM) |

| Compound B | Similar structure without fluorine | Low antimicrobial activity |

| Compound C | Thiophene-based structure | High enzyme inhibition potential |

Q & A

Basic Research Questions

What are the key synthetic steps and reaction conditions for synthesizing 2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Functional group coupling : The fluorophenyl moiety is introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature.

- Amide bond formation : Methoxyethyl and thiophen-3-ylmethyl groups are coupled using activating agents like EDC/HOBt in anhydrous solvents (e.g., DMF or THF) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity (>95% by HPLC).

Critical parameters : Reaction temperatures (60–80°C for amidation), solvent polarity (toluene for cyclization steps), and inert atmospheres (N₂/Ar) to prevent oxidation .

What analytical methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with key signals at δ 7.2–7.4 ppm (fluorophenyl aromatic protons) and δ 3.4–3.6 ppm (methoxyethyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 362.12 (calculated 362.14) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .

What preliminary biological assays evaluate its bioactivity?

- In vitro cytotoxicity : Screens against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .

- Enzyme inhibition : Testing against kinases (e.g., EGFR) or proteases via fluorometric assays to identify mechanistic pathways .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

How can synthetic routes be optimized to improve yield and scalability?

- DoE (Design of Experiments) : Use factorial design to optimize variables (e.g., solvent ratio, catalyst loading). For example, triethylamine (10 mol%) in toluene increases amidation yields by 20% .

- Flow chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., cyclization), reducing side-product formation .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental safety .

How can contradictions between in vitro and in vivo bioactivity data be resolved?

- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid metabolism of the thiophene moiety, which may reduce in vivo efficacy .

- Solubility limitations : Use logP calculations (experimental vs. predicted) to adjust formulations (e.g., PEG-400 co-solvents) .

- Off-target effects : Proteome-wide affinity profiling (e.g., thermal shift assays) detects unintended interactions with non-target proteins .

What computational strategies predict structure-activity relationships (SAR) for this compound?

- Molecular docking : AutoDock Vina models interactions with EGFR (PDB: 1M17), highlighting hydrogen bonding between the acetamide carbonyl and Lys721 .

- QSAR modeling : 3D descriptors (e.g., polar surface area, H-bond donors) correlate with antimicrobial activity. A lower PSA (<90 Ų) enhances membrane permeability .

- MD simulations : Analyze conformational stability of the methoxyethyl group in aqueous environments to guide derivatization .

How can toxicity concerns during lead optimization be addressed?

- Reactive metabolite screening : Incubate with glutathione (GSH) to detect thiophene-S-oxide intermediates linked to hepatotoxicity .

- Structural analogs : Replace the thiophene ring with furan (lower logP) or introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative stress .

- hERG inhibition assays : Patch-clamp studies ensure the compound does not block potassium channels (IC₅₀ > 10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.